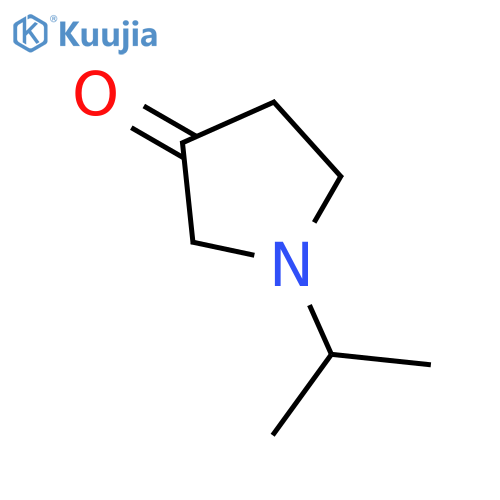Cas no 58039-28-4 (3-Pyrrolidinone, 1-(1-methylethyl)-)
1-(1-メチルエチル)-3-ピロリジノンは、有機合成中間体として重要な化合物です。分子式C7H13NOで表され、ピロリジン環にイソプロピル基が結合した構造を有します。本製品の特徴として、高い反応性と安定性を兼ね備えており、医薬品や農薬の合成において有用な中間体として活用されます。特に、窒素含有複素環化合物の構築に適しており、選択的反応が可能な点が利点です。純度が高く、副生成物の発生を抑制できるため、精密合成に適しています。取り扱いにおいては、標準的な有機溶剤に良好な溶解性を示しますが、湿気を避けて保存する必要があります。

58039-28-4 structure
商品名:3-Pyrrolidinone, 1-(1-methylethyl)-
3-Pyrrolidinone, 1-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
-
- 3-Pyrrolidinone, 1-(1-methylethyl)-
- 1-propan-2-ylpyrrolidin-3-one
- 1-(propan-2-yl)pyrrolidin-3-one
- DTXSID40614463
- EN300-56299
- SCHEMBL11670185
- AKOS009457584
- 58039-28-4
- Z415646352
-
- インチ: InChI=1S/C7H13NO/c1-6(2)8-4-3-7(9)5-8/h6H,3-5H2,1-2H3
- InChIKey: HWTOGAWRASXJNF-UHFFFAOYSA-N
- ほほえんだ: CC(N1CCC(=O)C1)C
計算された属性
- せいみつぶんしりょう: 127.09979
- どういたいしつりょう: 127.099714038g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 1
- 複雑さ: 120
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 20.3Ų
じっけんとくせい
- PSA: 20.31
3-Pyrrolidinone, 1-(1-methylethyl)- 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-56299-5.0g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 5g |
$908.0 | 2023-05-03 | |
| Enamine | EN300-56299-0.25g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 0.25g |
$116.0 | 2023-05-03 | |
| 1PlusChem | 1P019YDV-5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 5g |
$1185.00 | 2023-12-16 | |
| 1PlusChem | 1P019YDV-500mg |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 95% | 500mg |
$150.00 | 2025-03-04 | |
| 1PlusChem | 1P019YDV-1g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 95% | 1g |
$178.00 | 2025-03-04 | |
| Enamine | EN300-56299-2.5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 2.5g |
$614.0 | 2023-05-03 | |
| Enamine | EN300-56299-10.0g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 10g |
$1346.0 | 2023-05-03 | |
| Enamine | EN300-56299-1.0g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 1g |
$314.0 | 2023-05-03 | |
| Enamine | EN300-56299-0.5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 0.5g |
$218.0 | 2023-05-03 | |
| 1PlusChem | 1P019YDV-2.5g |
1-(propan-2-yl)pyrrolidin-3-one |
58039-28-4 | 94% | 2.5g |
$821.00 | 2023-12-16 |
3-Pyrrolidinone, 1-(1-methylethyl)- 関連文献
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
3. Water
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914
58039-28-4 (3-Pyrrolidinone, 1-(1-methylethyl)-) 関連製品
- 68165-06-0(1-Methylpyrrolidin-3-one)
- 102153-86-6(1-Ethylpyrrolidin-3-one)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 701255-41-6(4-(3-phenyladamantane-1-carbonyl)morpholine)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 2138182-94-0(1-(5-formylpyridin-2-yl)-4-methyl-1H-pyrazole-3-carboxylic acid)
- 2172527-63-6(4-1-(hydroxymethyl)-3,3-dimethylcyclobutyl-1-methylpiperidin-4-ol)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量
